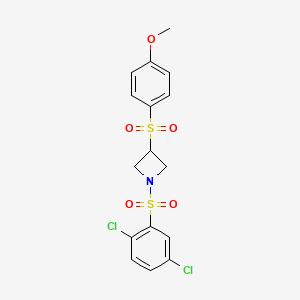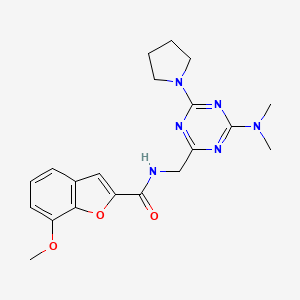
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound characterized by its triazine and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting with the functionalization of the triazine ring, followed by the introduction of the benzofuran moiety. The process might include:
Formation of the Triazine Core: : This is achieved by cyclization of cyanuric chloride with dimethylamine and pyrrolidine, under controlled temperatures and inert atmospheric conditions.
Functionalization: : The intermediate is then reacted with methoxybenzofuran-2-carboxylic acid under basic or acidic catalytic conditions to yield the final product.
Industrial Production Methods: In an industrial context, the synthesis would likely be scaled up with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis platforms, and rigorous purification protocols like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound can participate in various chemical reactions, including:
Oxidation: : It can undergo oxidative cleavage at the dimethylamino and pyrrolidinyl substituents.
Reduction: : The triazine ring can be selectively reduced under catalytic hydrogenation.
Substitution: : Nucleophilic substitutions at the triazine ring, particularly under anhydrous conditions.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like alcohols or amines for substitution reactions. Reaction conditions often involve specific temperature controls and inert atmospheres to prevent unwanted side reactions.
Major Products: Major products formed include derivatives with altered substituents on the triazine ring, modified benzofuran carboxamides, and potential polymeric forms when involved in condensation reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for more complex molecules, particularly in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: Biologically, it has been investigated for its interactions with nucleic acids and proteins, potentially serving as a probe for studying biochemical pathways.
Medicine: Medically, its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-microbial activities, due to their ability to interact with DNA and cellular enzymes.
Industry: In industrial applications, it can serve as a building block in the synthesis of materials with unique optical or electronic properties, such as in the development of organic semiconductors.
Mechanism of Action
The compound's mechanism of action often involves binding to molecular targets such as enzymes or DNA. The triazine ring can interact with enzyme active sites, inhibiting their function, while the benzofuran moiety can intercalate with DNA, disrupting cellular replication processes. These interactions modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds such as other triazine derivatives or benzofuran carboxamides, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide stands out for its dual functional groups which allow diverse chemical reactivity and biological activities. Similar compounds include:
Cyanuric Acid: : Another triazine derivative, known for its applications in water treatment.
7-Methoxybenzofuran-2-carboxylic Acid: : A parent compound in the benzofuran family, used in the synthesis of various pharmaceutical agents.
Hope this covers everything you wanted!
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-25(2)19-22-16(23-20(24-19)26-9-4-5-10-26)12-21-18(27)15-11-13-7-6-8-14(28-3)17(13)29-15/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJSXZFZFKFIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

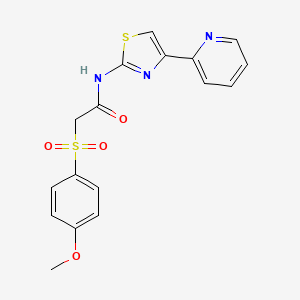
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
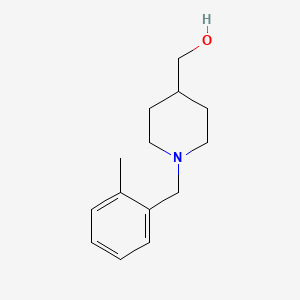
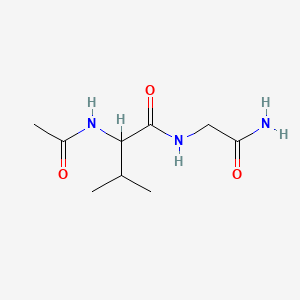
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851217.png)
![Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2851218.png)
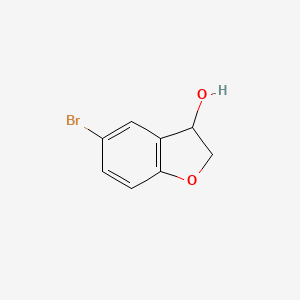

![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(cyclohexylcarbamothioyl)amino]acetamide](/img/structure/B2851222.png)
![2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2851225.png)
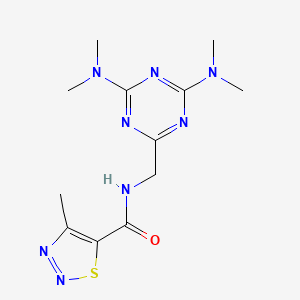
![N-(2,5-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2851229.png)
